2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1351660-65-5
VCID: VC7113227
InChI: InChI=1S/C17H18FN3.2ClH/c1-12-15(16-9-14(18)4-5-17(16)21-12)6-8-20-11-13-3-2-7-19-10-13;;/h2-5,7,9-10,20-21H,6,8,11H2,1H3;2*1H
SMILES: CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CN=CC=C3.Cl.Cl
Molecular Formula: C17H20Cl2FN3
Molecular Weight: 356.27

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride

CAS No.: 1351660-65-5

Cat. No.: VC7113227

Molecular Formula: C17H20Cl2FN3

Molecular Weight: 356.27

* For research use only. Not for human or veterinary use.

2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride - 1351660-65-5

Specification

CAS No. 1351660-65-5
Molecular Formula C17H20Cl2FN3
Molecular Weight 356.27
IUPAC Name 2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C17H18FN3.2ClH/c1-12-15(16-9-14(18)4-5-17(16)21-12)6-8-20-11-13-3-2-7-19-10-13;;/h2-5,7,9-10,20-21H,6,8,11H2,1H3;2*1H
Standard InChI Key QOJBZJYVNWQGIU-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CN=CC=C3.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Physicochemical Properties

The compound is characterized by the molecular formula C₁₇H₂₀Cl₂FN₃, with a molecular weight of 356.27 g/mol . Its structure integrates a 5-fluoro-2-methylindole moiety linked via an ethanamine chain to a pyridin-3-ylmethyl group, with two hydrochloride counterions enhancing solubility. Key physicochemical properties, such as melting point and solubility, remain undocumented in public databases, though its dihydrochloride salt form suggests moderate aqueous solubility under physiological conditions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₀Cl₂FN₃
Molecular Weight356.27 g/mol
CAS Number1351649-82-5
IUPAC Name2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine dihydrochloride
SMILESCC1=C(C2=C(N1)C=CC(=C2)F)CCNCC3=CN=CC=C3.Cl.Cl

Structural Significance

The indole core, a privileged structure in drug discovery, confers potential interactions with serotonin receptors and enzymes involved in neurotransmitter regulation. The pyridine ring, positioned at the 3-ylmethyl site, introduces steric and electronic variations compared to its 2-ylmethyl analog, which may influence binding affinity and metabolic stability . Computational modeling suggests that the fluorine atom at the indole’s 5-position enhances electronegativity, potentially improving membrane permeability.

Synthesis and Preparation Methods

Hypothetical Synthesis Pathway

While no explicit synthesis route for the 3-ylmethyl variant is documented, analogous compounds are typically synthesized through multi-step protocols:

  • Indole Ring Formation: A Fischer indole synthesis using 4-fluorophenylhydrazine and a ketone precursor yields the 5-fluoro-2-methylindole core.

  • Ethanamine Chain Introduction: Alkylation of the indole’s 3-position with bromoethylamine derivatives forms the ethanamine backbone.

  • Pyridin-3-Ylmethyl Coupling: A nucleophilic substitution reaction attaches the pyridin-3-ylmethyl group to the ethanamine nitrogen .

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.

Critical challenges include optimizing reaction conditions to avoid N-methylation side reactions and ensuring regioselectivity during pyridine coupling .

Research Findings and Biological Activity

Preclinical Studies on Structural Analogs

The pyridin-2-ylmethyl analog demonstrates moderate affinity for serotonin receptors (5-HT₁ₐ and 5-HT₂ₐ) in rodent models, suggesting potential anxiolytic or antipsychotic applications. In vitro assays reveal inhibitory activity against monoamine oxidases (MAO-A/B), with IC₅₀ values ranging from 50–100 μM . These effects are attributed to the indole moiety’s ability to mimic tryptamine derivatives, a class of MAO substrates.

Pharmacokinetic Considerations

While pharmacokinetic data for the 3-ylmethyl variant are absent, its 2-ylmethyl counterpart exhibits a plasma half-life of 2.3 hours in rats, with moderate blood-brain barrier penetration. The 3-ylmethyl substitution may alter metabolic pathways, as cytochrome P450 enzymes exhibit regioselectivity toward pyridine ring oxidation .

Comparison with Structural Analogs

Pyridin-2-Ylmethyl vs. Pyridin-3-Ylmethyl Isomers

The positional isomerism of the pyridine ring significantly impacts biological activity:

Table 2: Isomeric Comparison

PropertyPyridin-2-Ylmethyl AnalogPyridin-3-Ylmethyl Analog (Hypothetical)
Receptor Affinity (5-HT₁ₐ)Kᵢ = 120 nMPredicted Kᵢ = 250–400 nM
MAO-B InhibitionIC₅₀ = 68 μMIC₅₀ = Estimated 100–150 μM
Metabolic Stabilityt₁/₂ = 2.3 hourst₁/₂ = Projected 1.5–1.8 hours

The 3-ylmethyl isomer’s larger distance between the indole and pyridine nitrogen atoms may reduce receptor binding efficiency, as observed in molecular docking studies.

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